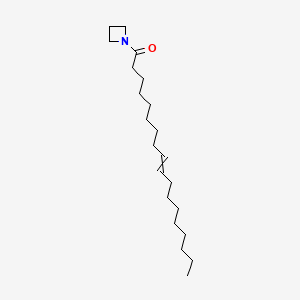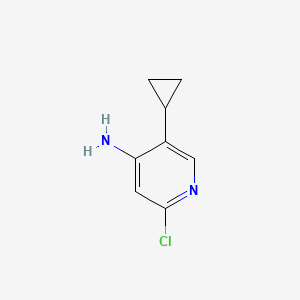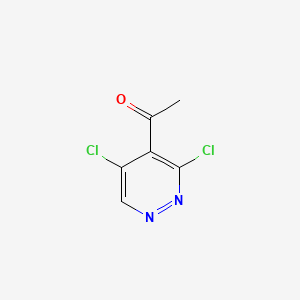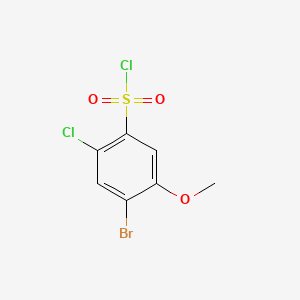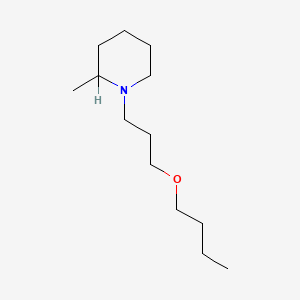
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonyl and sulfamoyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-furan-2-carboxamide can be compared with other sulfonyl furan carboxamides, such as:
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-thiophene-2-carboxamide
- 5-(3,4-Dichlorophenyl)-n-(2-sulfamoylphenyl)sulfonyl-pyrrole-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.
特性
分子式 |
C17H12Cl2N2O6S2 |
|---|---|
分子量 |
475.3 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-N-(2-sulfamoylphenyl)sulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O6S2/c18-11-6-5-10(9-12(11)19)13-7-8-14(27-13)17(22)21-29(25,26)16-4-2-1-3-15(16)28(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |
InChIキー |
NYPXZFBHJFSBJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


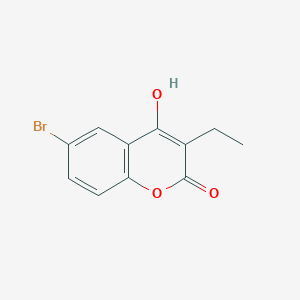
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
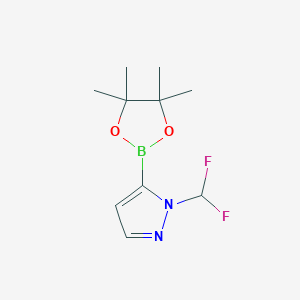
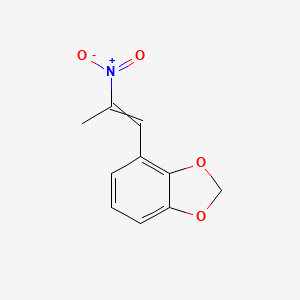
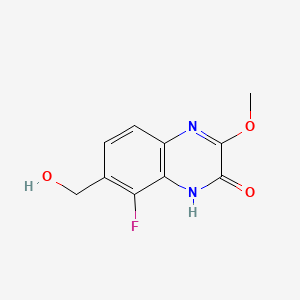

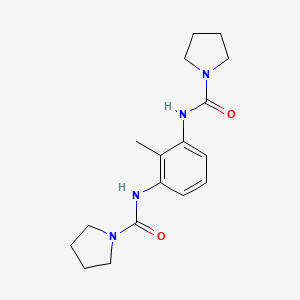
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
